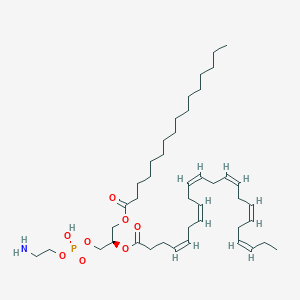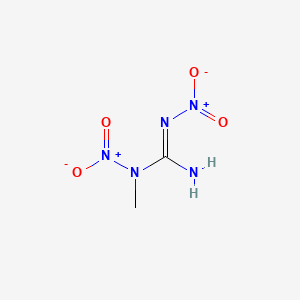
12-Oxophytodienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Oxophytodienoic acid is a natural product found in Arabidopsis thaliana and Linum usitatissimum with data available.
Applications De Recherche Scientifique
1. Role in Jasmonate Biosynthesis
12-Oxophytodienoic acid (12-OPDA) plays a critical role in jasmonate biosynthesis. Research has shown that 12-OPDA is converted by the enzyme 12-oxophytodienoate reductase 3 (OPR3) into a crucial intermediate for the biosynthesis of the plant hormone jasmonic acid (JA). This process is vital for plant responses to environmental stimuli and stress signals such as wounding, UV-light, and pathogen attacks (Schaller et al., 2000), (Stintzi & Browse, 2000).
2. Signaling in Plant Development and Stress Response
12-OPDA functions significantly in plant cell signaling, stress acclimation, and development. It regulates various aspects of plant immunity, seed dormancy, germination, and gene expression, linking it to prostaglandin-like activities in animals (Maynard et al., 2018).
3. Involvement in Plant Defense Mechanisms
Research on 12-OPDA has demonstrated its involvement in plant defense mechanisms against pathogens. The compound mediates mechanotransductory processes and serves as a precursor for jasmonic acid, a mediator of plant herbivore defense (Stelmach et al., 2001).
4. Impact on Insect Physiology
12-OPDA is isomerized in the gut of herbivorous insects, affecting their physiology and potentially influencing their development and interaction with plants. This transformation is achieved by a specific glutathione S-transferase in the insect gut (Dąbrowska et al., 2011), (Shabab et al., 2014).
Propriétés
Formule moléculaire |
C18H28O3 |
|---|---|
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
8-[4-oxo-5-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl]octanoic acid |
InChI |
InChI=1S/C18H28O3/c1-2-3-7-11-16-15(13-14-17(16)19)10-8-5-4-6-9-12-18(20)21/h3,7,13-16H,2,4-6,8-12H2,1H3,(H,20,21)/b7-3- |
Clé InChI |
PMTMAFAPLCGXGK-CLTKARDFSA-N |
SMILES isomérique |
CC/C=C\CC1C(C=CC1=O)CCCCCCCC(=O)O |
SMILES |
CCC=CCC1C(C=CC1=O)CCCCCCCC(=O)O |
SMILES canonique |
CCC=CCC1C(C=CC1=O)CCCCCCCC(=O)O |
Synonymes |
12-oxo-cis-10, cis-15-phytodienoic acid 12-oxo-PDA 12-oxo-phytodienoic acid 12-oxophytodienoate 12-oxophytodienoic acid 8-(2-(cis-2'-pentenyl)-3-oxo-cis-4-cyclopentenyl)octanoic acid OPDA acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(6E)-5-azanylidene-2-methyl-6-[[5-(phenylmethylsulfanyl)furan-2-yl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1243412.png)
![(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-3-(methoxymethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1243417.png)
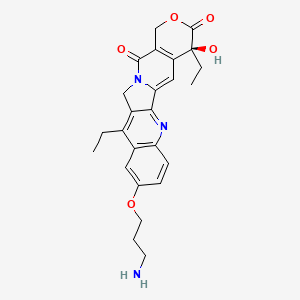
![4-Phenyl-1-[2-[3-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]ethyl]piperidine-4-carboxamide](/img/structure/B1243421.png)
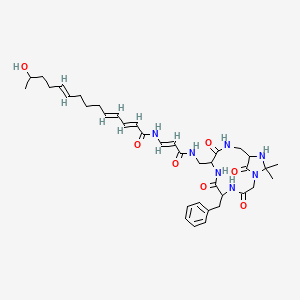
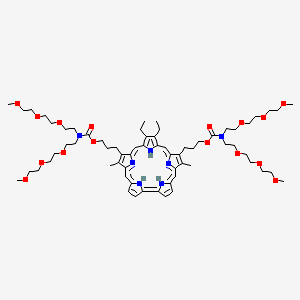
![(2R)-N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-2-[3-(4-chlorophenyl)propyl]-N'-hydroxybutanediamide](/img/structure/B1243426.png)
![(1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylhept-4-yn-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B1243428.png)


